Antiviral Potency in Cell-Based Assays: L 735489 vs. Saquinavir and Ritonavir
In cell-based antiviral assays, L 735489 demonstrates distinct potency characteristics compared to its first-generation analogs. Against wild-type HIV-1 IIIB strain, L 735489 exhibits an IC90 of 62 ± 9 nM, which is approximately 15-fold higher (less potent) than saquinavir (IC90 = 4 ± 0.9 nM) and approximately 12-fold higher than ritonavir (IC90 = 5 ± 0.8 nM) under identical assay conditions [1]. Importantly, L 735489 maintains consistent potency against a saquinavir-resistant isolate (Saqr), with an IC90 of 62 ± 11 nM, whereas saquinavir's potency drops 62.5-fold to 250 nM against the same resistant strain [1]. This retention of activity against saquinavir-resistant virus represents a meaningful differentiation for research protocols involving drug-resistant viral models.
| Evidence Dimension | HIV-1 antiviral IC90 in cell culture |
|---|---|
| Target Compound Data | IC90 = 62 ± 9 nM (wild-type IIIB); IC90 = 62 ± 11 nM (Saqr resistant strain) |
| Comparator Or Baseline | Saquinavir: IC90 = 4 ± 0.9 nM (wild-type IIIB), IC90 = 250 nM (Saqr); Ritonavir: IC90 = 5 ± 0.8 nM (wild-type IIIB), IC90 = 5 ± 0.9 nM (Saqr) |
| Quantified Difference | L 735489 is 15.5-fold less potent than saquinavir against wild-type; saquinavir loses 62.5-fold potency against Saqr strain while L 735489 retains full potency |
| Conditions | HIV-1 IIIB wild-type and saquinavir-resistant (Saqr) strains; triplicate experiments with standard deviation reporting |
Why This Matters
L 735489 maintains consistent antiviral activity against saquinavir-resistant virus, making it the preferred tool compound for resistance mechanism studies where saquinavir fails.
- [1] Molla A, Granneman GR, Sun E, Kempf DJ. Table 2: IC90 values against HIV-1 strains. Antimicrob Agents Chemother. 1998;42(11). View Source
